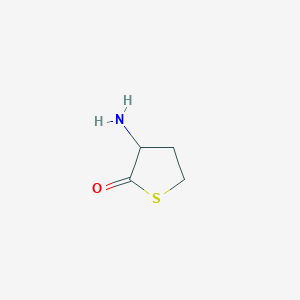

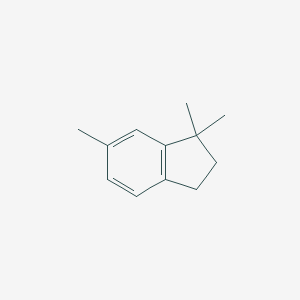

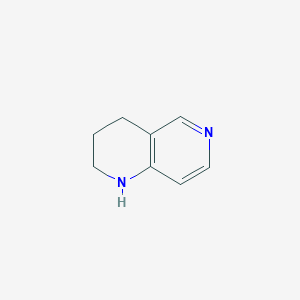

1,2,3,4-テトラヒドロ-1,6-ナフチリジン

概要

説明

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydro-1,6-naphthyridine involves multiple steps, starting from simpler precursors such as 2-methylpyrazine. A notable method includes a six-step reaction process encompassing condensation, elimination, addition, and protection/removal of amino groups, yielding a total yield of 47.3% (Teng Da-wei, 2010). Another approach utilizes cobalt-catalyzed [2 + 2 + 2] cyclizations under microwave-promotion to efficiently synthesize 5,6,7,8-tetrahydro-1,6-naphthyridines, showcasing the adaptability in synthesizing these compounds (Ya Zhou, John A Porco, John K Snyder, 2007).

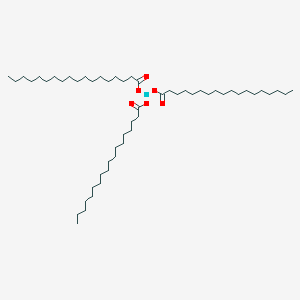

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydro-1,6-naphthyridine and its derivatives has been confirmed through various analytical techniques, including 1H-NMR, 13C-NMR, elemental analysis, and mass spectrometry. These techniques ensure the accurate determination of the compound's structure and the success of the synthetic methods employed.

Chemical Reactions and Properties

1,2,3,4-Tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including condensation with amines, cycloaddition reactions, and heteroannulation processes. For instance, a novel four-component strategy led to the efficient synthesis of unprecedented dipyrazolo-fused 2,6-naphthyridines, demonstrating the compound's versatility in forming tetra-heterocyclic scaffolds (Wei-Qiang Fan et al., 2013).

Physical Properties Analysis

The physical properties of 1,2,3,4-tetrahydro-1,6-naphthyridine derivatives vary widely depending on the substituents and the synthetic route used. These properties include solubility in various solvents, melting points, and crystalline forms, which are crucial for their application in different fields of research and industry.

Chemical Properties Analysis

The chemical properties of 1,2,3,4-tetrahydro-1,6-naphthyridine are influenced by its naphthyridine core and the tetrahydro moiety. This structure imparts reactivity towards nucleophiles, electrophiles, and the ability to participate in cycloaddition reactions. The compound's versatility is further demonstrated by its reactivity in tandem synthesis approaches, enabling the regioselective synthesis of highly functionalized derivatives (A. Verma et al., 2013).

科学的研究の応用

触媒活性向上

1,2,3,4-テトラヒドロ-1,6-ナフチリジンは、アセチル化反応における4-(ジアルキルアミノ)ピリジンの触媒活性を向上させるために使用されます。 コンフォメーション固定を促進することにより、これらの反応の効率を向上させます .

キノリジジノンカルボン酸モジュレーター

この化合物は、キノリジジノンカルボン酸選択的M1アロステリックモジュレーターの合成において役割を果たします。 これらのモジュレーターは、薬理学および創薬において潜在的な用途があります .

抗がん特性

1,2,3,4-テトラヒドロ-1,6-ナフチリジンを含む1,6-ナフチリジンは、薬理学的活性を示します。これらは、抗がん、抗HIV、抗菌、鎮痛、抗炎症、および抗酸化特性について調査されています。1,6-ナフチリジンコアの特定の官能基化は、異なる活性につながります。たとえば:

初期発見研究

シグマアルドリッチは、独自の化学物質のコレクションの一部として、初期発見研究者に1,2,3,4-テトラヒドロ-1,6-ナフチリジンを提供しています。 研究者はさまざまな探索的研究にこれを使用しますが、この製品の分析データは入手できない場合があります .

作用機序

Target of Action

1,2,3,4-Tetrahydro-1,6-naphthyridine is a pharmacologically active compound with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities

Mode of Action

It is known to enhance the catalytic activity of 4-(dialkylamino)pyridines for acetylation by conformational fixation . This suggests that it may interact with its targets to modulate their activity, leading to changes in cellular processes.

Biochemical Pathways

Given its broad range of pharmacological activities, it is likely that this compound interacts with multiple pathways, potentially influencing processes related to cancer progression, viral replication, microbial growth, pain perception, inflammation, and oxidative stress .

Pharmacokinetics

Its lipophilicity and water solubility suggest that it may have good bioavailability .

Result of Action

Given its range of pharmacological activities, it is likely to induce changes at the cellular level that could inhibit cancer cell proliferation, viral replication, microbial growth, and inflammatory responses, and alleviate pain and oxidative stress .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1,2,3,4-tetrahydro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h3,5-6,10H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCSZHIPWBDSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN=C2)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475913 | |

| Record name | 1,2,3,4-TETRAHYDRO-1,6-NAPHTHYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13623-84-2 | |

| Record name | 1,2,3,4-Tetrahydro-1,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-TETRAHYDRO-1,6-NAPHTHYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches to 1,2,3,4-tetrahydro-1,6-naphthyridines?

A1: Several synthetic routes have been explored:

- From simple pyridine precursors: Researchers have developed short pathways to synthesize both 7,8-dihydro- and 1,2,3,4-tetrahydro-1,6-naphthyridine-5(6H)-ones using readily available pyridine derivatives as starting materials. [, ]

- Nucleophilic substitution and cyclization: This method involves substituting the methoxy group of substituted pyridones with malononitrile or cyanoacetamide, followed by cyclization under acidic or basic conditions to yield 8-cyano-3,4-dihydro-1,6-naphthyridin-2(1H)-ones. [, ]

- Directed lithiation: This approach utilizes directed lithiation reactions to synthesize both 1,2,3,4-tetrahydroquinolines and 1,2,3,4-tetrahydro-1,6-naphthyridines. [, ]

Q2: Have any unexpected reactions been observed during the synthesis of 1,2,3,4-tetrahydro-1,6-naphthyridines?

A2: Yes, during the synthesis of 1,2,3,4-tetrahydro-7H-pyrano[4,3-b]pyridine-2,7-diones (precursors to 1,2,3,4-tetrahydro-1,6-naphthyridines), an unexpected reaction occurred when treating the pyrano[4,3-b]pyridine-2,7-diones with ammonia. Instead of the expected product, the reaction yielded 5-cyano-6-cyanomethyl substituted pyridones. This result highlights the complexity of these reactions and the potential for unforeseen pathways. [, ]

Q3: What is an example of a specific 1,2,3,4-tetrahydro-1,6-naphthyridine derivative synthesized and structurally characterized?

A3: One example is 7-amino-5-bromo-4-methyl-2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile monohydrate. This compound was obtained through the cyclization of 5-cyano-6-(dicyanomethylene)-4-methyl-2-piperidone in HBr/dioxane. Its structure was confirmed using X-ray diffraction, revealing a monoclinic crystal system with the space group C2/c. [, ]

Q4: Have any applications for 1,2,3,4-tetrahydro-1,6-naphthyridine derivatives been investigated?

A4: While the provided research focuses primarily on synthesis, one study explored the potential of HuperTacrines, hybrid molecules incorporating the 1,2,3,4-tetrahydro-1,6-naphthyridine scaffold. These compounds were designed as potential Alzheimer's disease treatments due to their cholinesterase inhibitory activity. Notably, (±)-5-amino-3-methyl-3,4,6,7,8,9-hexahydrobenzo[b][1,8]naphthyridin-2(1H)-one (HT1) and (±)-5-amino-3-(2,6-dichlorophenyl)-3,4,6,7,8,9-hexahydrobenzo[b][1,8]naphthyridin-2(1H)-one (HT3) exhibited low liver toxicity and acted as reversible mixed-type hAChE and selective irreversible hBuChE inhibitors, respectively. []

Q5: Are there any studies on the isocyanide-assisted synthesis of 1,2,3,4-tetrahydro-1,6-naphthyridines?

A5: Yes, research exists on the one-pot synthesis of densely substituted 1,2,3,4-tetrahydro-1,6-naphthyridine using isocyanide to mediate the reduction of a C-C double bond. This method offers a potentially efficient route to diversely substituted derivatives. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。